molecular formula C14H13NO2 B8706132 (3-Aminophenyl)(2-methoxyphenyl)methanone CAS No. 62261-54-5

(3-Aminophenyl)(2-methoxyphenyl)methanone

Cat. No. B8706132
CAS RN: 62261-54-5
M. Wt: 227.26 g/mol
InChI Key: JZCVHCMUESPWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminophenyl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Aminophenyl)(2-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminophenyl)(2-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62261-54-5

Product Name

(3-Aminophenyl)(2-methoxyphenyl)methanone

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(3-aminophenyl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C14H13NO2/c1-17-13-8-3-2-7-12(13)14(16)10-5-4-6-11(15)9-10/h2-9H,15H2,1H3

InChI Key

JZCVHCMUESPWFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3'-amino-2-methoxybenzophenone may be prepared as follows: Stannous chloride in the dihydrate form (10.3 g) is added, at a temperature between 62° and 66° C., to a suspension of 2-methoxy-3'-nitrobenzophenone (3.9 g) in a mixture of ethanol (40 cc) and concentrated (11.7N) hydrochloric adid (15.2 cc) which is heated to a temperature in the vicinity of 62° C., in the course of 5 minutes. The solution obtained is heated at a temperature in the vicinity of 80° C. for 4 hours, treated with stannous chloride in the dihydrate form (1 g) and heated at a temperature in the vicinity of 80° C. for a further period of 1 hour and then stirred at a temperature in the vicinity of 20° C. for 16 hours. The solvent is evaporated off under reduced pressure (20 mm Hg; 2.7 kPa) at a temperature in the vicinity of 50° C. The residue is dissolved in distilled water (40 cc) and the solution obtained is adjusted, while maintaining the temperature in the vicinity of 10° C., to a pH in the region of 13 by adding an aqueous 10N sodium hydroxide solution (50 cc) and then extracted 3 times with methylene chloride (150 cc in total). The organic extracts are combined, washed twice with distilled water (200 cc in total), dried over anhydrous magnesium sulphate, treated with decolourizing charcoal (0.5 g), filtered and concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa at a temperature in the vicinity of 40° C. 3'- Amino-2-methoxybenzophenone (3.4 g) in the form of greenish yellow crystals, m.p. 81° C., is thereby obtained.
Name
3'-amino-2-methoxybenzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methoxy-3'-nitrobenzophenone
Quantity
3.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.